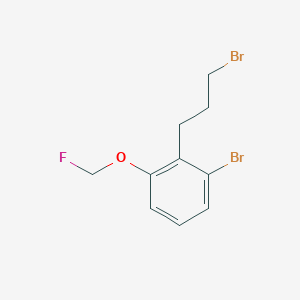
1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H11ClF2O2S and a molecular weight of 280.72 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-(difluoromethoxy)-3-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. After completion of the reaction, the product is purified using standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Applications De Recherche Scientifique
1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with the difluoromethoxy and methylthio groups positioned differently on the phenyl ring.
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one: Another isomer with different positioning of the substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C11H11ClF2O2S |
|---|---|
Poids moléculaire |
280.72 g/mol |
Nom IUPAC |
1-chloro-1-[4-(difluoromethoxy)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)7-3-4-8(16-11(13)14)9(5-7)17-2/h3-5,10-11H,1-2H3 |
Clé InChI |
BFZWJJOCSVTMNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)OC(F)F)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



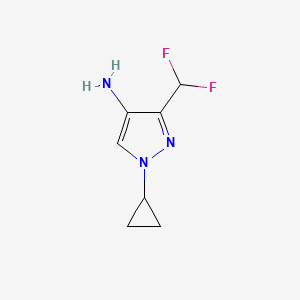
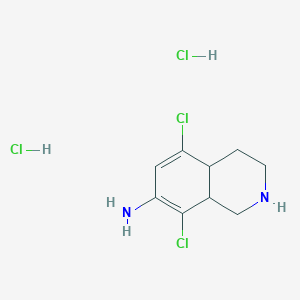
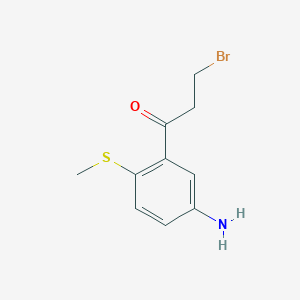

![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)


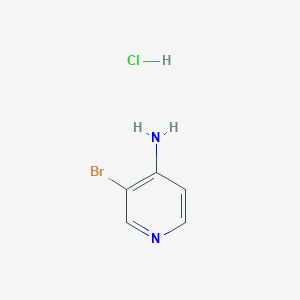
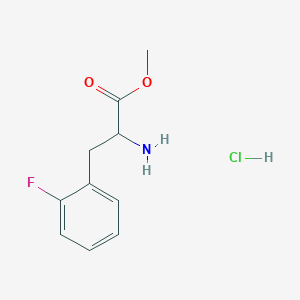


![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)
